2,3-DI-O-Carboxymethyl-D-glucose

Übersicht

Beschreibung

2,3-DI-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism . Its mechanism of action lies in suppressing the enzymatic activities involved in carbohydrate catabolism . Its medical usage is mostly directed towards the management of diabetes mellitus and other associated metabolic abnormalities .

Synthesis Analysis

The general procedure used for introducing the carboxymethyl groups in the desired positions was to allow methyl bromoacetate to react with the sodio compound, prepared by the reaction of metallic sodium with a glucose derivative having the appropriate hydroxyl groups unsubstituted . For the preparation of the sodio derivative, advantage was taken of the greater chemical reactivity of sodium dispersions .Molecular Structure Analysis

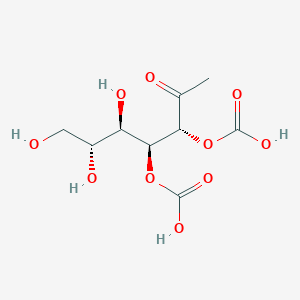

The this compound molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 2 tertiary alcohol(s) .Chemical Reactions Analysis

The reaction efficiency of carboxymethylation in the aqueous solvent is less effective compared to the heterogeneous conversion in a slurry medium . The carboxymethyl group is stable to the conditions of acid hydrolysis .Physical And Chemical Properties Analysis

This compound is a white amorphous solid . It is soluble in DMSO, H2O, and MeOH . Its molecular formula is C10H16O10 and its molecular weight is 296.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a significant derivative in chemical research. Shyluk and Timell (1956) synthesized various carboxymethyl ethers of glucose, including this compound, emphasizing its relevance in analytical chemistry (Shyluk & Timell, 1956). Reuben and Conner (1983) used 13C NMR spectroscopy for the structural analysis of hydrolyzed O-(carboxymethyl)cellulose, which includes this compound, demonstrating its utility in advanced spectroscopic methods (Reuben & Conner, 1983).

Enzymatic and Chemical Characterization

Heinze et al. (2000) characterized 2,3-O-Carboxymethyl cellulose, prepared via this compound, using enzymatic and chemical methods. This work highlights the significance of this compound in understanding polymer structures and their functional group distributions (Heinze et al., 2000).

Metabolic Studies and Imaging

Sejnowski et al. (1980) investigated the use of glucose analogs like 2-deoxyglucose for metabolic activity mapping in the brain, showcasing the potential of derivatives like this compound in neuroscientific research (Sejnowski et al., 1980). Additionally, Nasrallah et al. (2013) explored the use of 2-Deoxy-D-glucose, a similar compound, in MRI imaging for glucose uptake and metabolism, suggesting potential imaging applications for related derivatives (Nasrallah et al., 2013).

Glucose Monitoring and Diabetes Research

Jeon et al. (2021) discussed the development of a glucose sensor using glucose dehydrogenase, indicating the relevance of glucose derivatives in the development of diagnostic tools (Jeon, Kim, & Choi, 2021). Moreover, Kavakiotis et al. (2017) reviewed the application of machine learning in diabetes research, emphasizing the importance of glucose-related compounds in understanding and managing this condition (Kavakiotis et al., 2017).

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-DI-O-Carboxymethyl-D-glucose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including disruptions in glucose metabolism and potential damage to tissues . Threshold effects have been observed, where specific dosages are required to elicit measurable changes in metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by glucose transporters, although its modified structure may affect the efficiency of transport . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the mitochondria, affecting mitochondrial metabolism and function . The precise localization and activity of this compound are critical factors in determining its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPPKVYFTUMDJG-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthesis of 2,3-Di-O-Carboxymethyl-D-glucose in relation to carboxymethylcellulose?

A1: The synthesis of this compound is significant because this compound is a potential product of carboxymethylcellulose hydrolysis. [] The research describes the development of a solvent system capable of separating this compound from other carboxymethyl ethers of glucose, which could be useful in analyzing the composition of hydrolyzed carboxymethylcellulose samples. [] This separation capability can aid in understanding the structure and properties of carboxymethylcellulose, a widely used polymer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)